molecular formula C19H15N5O3 B11625779 N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide

N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide

Cat. No.: B11625779
M. Wt: 361.4 g/mol
InChI Key: LHOXSRALUUOLKB-UHFFFAOYSA-N
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Description

N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide is a complex organic compound that features both indole and quinazoline moieties. These structures are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide typically involves the condensation of an indole derivative with a quinazoline derivative under specific reaction conditions. Common reagents used in this synthesis include hydrazine derivatives and appropriate solvents such as ethanol or methanol. The reaction is often carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan or serotonin.

    Quinazoline Derivatives: Compounds like quinazoline itself or its derivatives used in pharmaceuticals.

Uniqueness

N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide is unique due to its combination of indole and quinazoline structures, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

Molecular Formula

C19H15N5O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H15N5O3/c1-11(24-10-20-14-8-4-3-7-13(14)19(24)27)17(25)23-22-16-12-6-2-5-9-15(12)21-18(16)26/h2-11,21,26H,1H3

InChI Key

LHOXSRALUUOLKB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N=NC1=C(NC2=CC=CC=C21)O)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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